REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:13](Cl)(=O)[C:14](Cl)=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH2:13][CH3:14])=[O:6]
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Name
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|
Quantity
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35 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)O)C=CC(=C1)C
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 3 hours at room temperature the solvent and excess oxalyl chloride were evaporated under reduced pressure
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Duration
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3 h
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Type
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ADDITION
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Details
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the resulting crude acid chloride residue was treated with ethanol (200 ml)
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The solvent was evaporated off under reduced pressure
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Type
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CUSTOM
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Details
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to give the crude product which
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Type
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CUSTOM
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Details
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was purified by column chromatography (silica gel, dichloromethane)
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Name
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Type
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product
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Smiles
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COC1=C(C(=O)OCC)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |